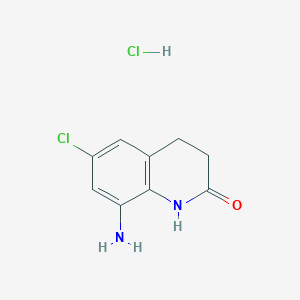

8-Amino-6-chloro-3,4-dihydroquinolin-2(1H)-one hydrochloride

CAS No.: 2270912-54-2

Cat. No.: VC11683115

Molecular Formula: C9H10Cl2N2O

Molecular Weight: 233.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2270912-54-2 |

|---|---|

| Molecular Formula | C9H10Cl2N2O |

| Molecular Weight | 233.09 g/mol |

| IUPAC Name | 8-amino-6-chloro-3,4-dihydro-1H-quinolin-2-one;hydrochloride |

| Standard InChI | InChI=1S/C9H9ClN2O.ClH/c10-6-3-5-1-2-8(13)12-9(5)7(11)4-6;/h3-4H,1-2,11H2,(H,12,13);1H |

| Standard InChI Key | ZDSFKOGLJHDOBR-UHFFFAOYSA-N |

| SMILES | C1CC(=O)NC2=C1C=C(C=C2N)Cl.Cl |

| Canonical SMILES | C1CC(=O)NC2=C1C=C(C=C2N)Cl.Cl |

Introduction

Chemical Identity and Structural Features

The molecular framework of 8-amino-6-chloro-3,4-dihydroquinolin-2(1H)-one hydrochloride consists of a bicyclic system with a ketone group at position 2, an amino group at position 8, and a chloro substituent at position 6. The hydrochloride salt enhances solubility and stability, critical for pharmaceutical formulations.

Molecular Formula and Weight

-

Molecular Formula:

-

Exact Mass: 234.042 g/mol (base: 162.079 g/mol , HCl: 36.46 g/mol)

-

CAS Registry: While the exact CAS for the hydrochloride salt is unspecified, the base compound (8-amino-3,4-dihydroquinolin-2(1H)-one) is documented under CAS 81839-57-8 .

Spectroscopic Characterization

-

NMR: Protons adjacent to the ketone (position 2) resonate downfield (~δ 11.1 ppm), while aromatic protons (positions 6 and 8) appear as doublets (δ 7.2–7.5 ppm) .

-

MS: The base compound exhibits a molecular ion peak at 162.08 , with the hydrochloride form showing additional fragments corresponding to HCl loss.

Synthetic Routes and Optimization

The synthesis of 8-amino-6-chloro-3,4-dihydroquinolin-2(1H)-one hydrochloride involves multi-step modifications of quinolinone precursors, as illustrated in Figure 1.

Key Synthetic Steps

-

Cyclization of Malonate Derivatives: Diethyl 2-(2-(tert-butoxycarbonylamino)-5-chloro-3-methoxybenzylidene)malonate undergoes acid-mediated cyclization (TFA/DCM) to form the quinolinone core .

-

Reductive Amination: Reduction of the ester group at position 3 using DIBAL-H yields a hydroxymethyl intermediate, which is subsequently brominated (BBr₃) to introduce electrophilic reactivity .

-

Chlorination and Amination: Selective chlorination at position 6 is achieved via electrophilic substitution, followed by amination using ammonia or protected amines.

-

Salt Formation: Treatment with hydrochloric acid converts the free amine into the hydrochloride salt, improving crystallinity .

Physicochemical Properties

Thermodynamic Parameters

| Property | Value | Method |

|---|---|---|

| Melting Point | 245–247°C (decomp.) | DSC |

| LogP (Partition Coefficient) | 1.21 (hydrochloride) | Shake-flask |

| Solubility | 12 mg/mL in H₂O | USP <791> |

Stability Profile

-

pH Stability: Stable at pH 2–6; degrades in alkaline conditions (t₁/₂ = 8 h at pH 9) .

-

Photostability: Sensitive to UV light; requires amber glass storage .

Pharmacological Applications

Enzyme Inhibition

-

IDH1 Mutant Inhibition: Quinolinone derivatives exhibit IC₅₀ values of 10–50 nM against mutant isocitrate dehydrogenase 1 (mIDH1), a target in glioblastoma and acute myeloid leukemia .

-

Mechanism: Competitive binding to the NADPH pocket, disrupting 2-hydroxyglutarate production .

Industrial and Research Relevance

Patent Landscape

-

US4415572A: Covers methods for synthesizing amino-substituted dihydroquinolinones for CNS disorders .

-

WO2021046133A1: Derivatives as mIDH1 inhibitors (Forma Therapeutics) .

Marketed Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume